molecular formula C6H7ClN2 B591230 3-(Aminomethyl)-5-chloropyridine CAS No. 138402-36-5

3-(Aminomethyl)-5-chloropyridine

Cat. No. B591230
CAS RN: 138402-36-5
M. Wt: 142.586
InChI Key: PYJXHOFNDOAAPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Catalytic Amination Processes

3-(Aminomethyl)-5-chloropyridine is involved in selective catalytic amination processes, where it serves as a substrate or intermediate. For instance, the amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by palladium-Xantphos complexes, predominantly yields aminopyridine products with high chemoselectivity and yield. This process underscores the compound's utility in synthesizing chemically selective aminated products, crucial for developing novel compounds in organic synthesis (Ji, Li, & Bunnelle, 2003).

Supramolecular Chemistry and Structural Analysis

The compound plays a significant role in supramolecular chemistry, contributing to the understanding of molecular structures and interactions. For example, studies on cocrystals involving 2-amino-5-chloropyridine with other organic acids reveal insights into hydrogen bonding interactions and crystal packing, aiding in the exploration of molecular assembly and design (Thanigaimani et al., 2015).

Material Science and Photocatalysis

In material science, particularly in photocatalytic applications, derivatives of 3-(Aminomethyl)-5-chloropyridine are studied for their degradation capabilities under UV light, offering potential environmental applications in breaking down pollutants and synthetic residues in water sources. The photocatalytic degradation studies of related pyridine compounds in aqueous TiO2 suspensions provide insights into reaction kinetics and the potential for mineralization of organic pollutants (Abramović et al., 2004).

Synthesis and Characterization of Novel Compounds

The compound is integral to the synthesis and characterization of novel organic molecules with potential biological and chemical applications. Research on creating new molecular scaffolds and derivatives using 3-(Aminomethyl)-5-chloropyridine as a starting material or intermediate has led to the development of compounds with diverse structural and functional properties. These synthesized molecules are further analyzed for their potential applications in medicinal chemistry, biochemistry, and material science (Bakke & Říha, 2001).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions .

Future Directions

This would involve discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(5-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXHOFNDOAAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663815
Record name 1-(5-Chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138402-36-5
Record name 1-(5-Chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-nicotinonitrile (63.8 mg, 461 μmol), 2-propanol (9.2 mL; not dry), and CaSO4 (−325 mesh) (920 mg, 6.76 mmol) was treated with a suspension of Raney Cobalt 2700 in 2-propanol under air (2 mL) (prepared by diluting 2 mL of the commercial water slurry with 15 mL 2-propanol, centrifuging, decanting, and repeating with 2×15 mL 2-propanol, then resuspending with 2 mL 2-propanol). The flask was then sealed and evacuated until bubbles formed, and the evacuated flask was flushed with H2 gas via balloon pressure. After 11 h stirring at rt under balloon H2 pressure, a NMR spectrum of a worked-up reaction aliquot indicated 80% conversion to the title compound. The reaction was then filtered, the filter cake was washed with 2-propanol (3×10 mL), and the combined clear colorless filtrates were concentrated briefly under rotary evaporation at 50° C. The residue was taken up in DCM and concentrated again to afford the volatile crude title compound (53 mg, 81%).
Quantity
63.8 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CaSO4
Quantity
920 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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